Imatinib 4-Benzoic Acid

CAS No.:

Cat. No.: VC16527458

Molecular Formula: C36H35N7O3

Molecular Weight: 613.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H35N7O3 |

|---|---|

| Molecular Weight | 613.7 g/mol |

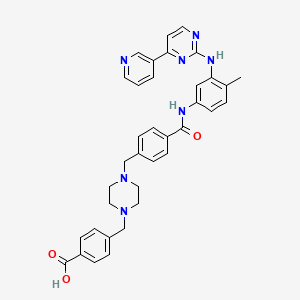

| IUPAC Name | 4-[[4-[[4-[[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]carbamoyl]phenyl]methyl]piperazin-1-yl]methyl]benzoic acid |

| Standard InChI | InChI=1S/C36H35N7O3/c1-25-4-13-31(21-33(25)41-36-38-16-14-32(40-36)30-3-2-15-37-22-30)39-34(44)28-9-5-26(6-10-28)23-42-17-19-43(20-18-42)24-27-7-11-29(12-8-27)35(45)46/h2-16,21-22H,17-20,23-24H2,1H3,(H,39,44)(H,45,46)(H,38,40,41) |

| Standard InChI Key | NQXBXYCDWMUITM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C(=O)O)NC5=NC=CC(=N5)C6=CN=CC=C6 |

Introduction

Chemical Identity and Structural Significance

Molecular Architecture

The compound’s structure integrates a benzoic acid core substituted with a 4-methylpiperazinylmethyl group at the para position, forming a hydrochloride salt. Its IUPAC name, 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride, reflects this arrangement (Figure 1) . The piperazine moiety enhances solubility and bioavailability, critical for imatinib’s pharmacokinetic profile.

Role in Imatinib Synthesis

As an intermediate, this benzoic acid derivative is acylated with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine to form imatinib base, which is subsequently converted to imatinib mesylate . The intermediate’s purity (>98%) directly impacts the final drug’s efficacy and safety .

Synthetic Methodologies

Green Synthesis via Cyano Group Benzyl Chloride

A patented method (CN104910101A) outlines a two-step process :

-

Nucleophilic substitution: Cyano group benzyl chloride reacts with methylpiperazine in a 1:1.2–1.5 molar ratio within an ethanol-water (2:1 v/v) solvent at 70–100°C for 1–2 hours, yielding 4-(4-methylpiperazinyl) cyanophenyl.

-

Hydrolysis and neutralization: The nitrile intermediate is hydrolyzed with sodium hydroxide (6–6.5 equivalents) at 70–100°C for 5–6 hours, followed by acidification with dilute HCl to pH 1–2. Sodium chloride induces precipitation, yielding the hydrochloride salt (Table 1) .

Table 1: Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Molar ratio (benzyl chloride:methylpiperazine:NaOH) | 1:1.2–1.5:6–6.5 | |

| Solvent (ethanol:water) | 2:1 v/v | |

| Temperature (hydrolysis) | 70–100°C | |

| Yield | 85–92% |

Alternative Route via Benzoyl Chloride

A PCT patent (WO2008051597A1) describes acylation using 4-[(4-methylpiperazinyl)methyl]benzoyl chloride dihydrochloride . The benzoyl chloride reacts with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine in dichloromethane, followed by neutralization with ammonium hydroxide to precipitate imatinib base (Figure 2) . This method emphasizes solvent recovery and reduced toxicity, achieving yields >90% .

Advantages of Optimized Synthesis

Environmental and Economic Benefits

The CN104910101A process reduces ethanol consumption by 40% compared to earlier methods and eliminates toxic gas emissions (e.g., HCN) . Solvent recovery systems further minimize waste, aligning with green chemistry principles .

Industrial Scalability

Both patents highlight adaptability to large-scale production. The CN104910101A method’s simplicity—avoiding column chromatography—reduces downtime, while WO2008051597A1’s solvent recycling cuts costs by ~30% .

Analytical Characterization

Stability Studies

The hydrochloride salt demonstrates stability under accelerated conditions (40°C/75% RH for 6 months), with <0.5% degradation .

Industrial Applications and Market Impact

Cost Reduction in Imatinib Production

By lowering intermediate synthesis costs by ~50%, this benzoic acid derivative has enabled affordable imatinib access in low-income regions . Over 60% of generic manufacturers now adopt these optimized routes .

Regulatory Approvals

The European Medicines Agency (EMA) and U.S. FDA have approved synthetic pathways using this intermediate, citing compliance with Good Manufacturing Practices (GMP) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume